Furo[2,3-d]pyrimidin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-furo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-5-4-1-2-10-6(4)8-3-7-5/h1-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRNPUKAAYSNOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596472 | |
| Record name | Furo[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186454-69-3 | |
| Record name | Furo[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Furo 2,3 D Pyrimidin 4 3h One Derivatives
Classical Synthetic Approaches
Traditional methods for constructing the furo[2,3-d]pyrimidin-4(3H)-one ring system often involve sequential reactions, building the fused heterocycle step-by-step.
One of the foundational strategies for synthesizing furo[2,3-d]pyrimidin-4(3H)-ones involves the use of a pre-existing furan (B31954) ring, which is then annulated with a pyrimidine (B1678525) moiety. A key challenge in this approach is the inherent instability of the furan ring under harsh reaction conditions. umich.edu To overcome this, electron-withdrawing groups, such as esters, are often employed to protect the furan ring. umich.edu
A notable example involves the aza-Wittig reaction. In this method, an iminophosphorane derived from a substituted furan, such as methyl 2-amino-5-(bromomethyl)furan-3-carboxylate, is reacted with isocyanates. umich.eduresearchgate.net This reaction forms carbodiimide (B86325) intermediates, which then undergo intramolecular cyclization upon reaction with amines or phenols in the presence of a catalytic amount of a base like sodium alkoxide or solid potassium carbonate. umich.eduresearchgate.net This approach provides a mild and efficient route to 2-substituted furo[2,3-d]pyrimidin-4(3H)-ones in good yields. researchgate.net
Another classical route involves the reaction of a pyrimidine derivative, specifically a pyrimidinol, with a reactive α-halocarbonyl compound. This method builds the furan ring onto the existing pyrimidine core. researchgate.net
For instance, the synthesis of classical antifolates with a furo[2,3-d]pyrimidine (B11772683) scaffold has been achieved through the condensation of 2,6-diamino-4-pyrimidinol (or 2,6-diamino-3(H)-4-oxo-pyrimidine) with a suitable α-chloroketone. nih.gov This condensation reaction directly leads to the formation of the fused bicyclic system. Subsequent chemical modifications, such as hydrolysis and coupling with L-glutamate diethyl ester, can be performed to yield the final target compounds. nih.gov This strategy was used to synthesize specific single-carbon bridged antifolates, as detailed in the table below.
| Starting Materials | Key Intermediates | Final Product | Reference |
| 2,6-Diamino-4-pyrimidinol, α-chloroketone | 2,4-Diamino-5-substituted furo[2,3-d]pyrimidine | A 2,4-diamino-5-substituted furo[2,3-d]pyrimidine classical antifolate | nih.gov |
| 2,6-Diamino-4-pyrimidinol, α-chloroketone | 2-Amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine (Isomeric product) | A 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine classical antifolate | nih.gov |
The annulation of a furan ring onto a pyrimidine precursor can also be accomplished using nitroalkenes or gem-chloronitroalkenes. researchgate.net A significant development in this area is the [3+2] cyclization reaction between pyrimidine-4,6-diol and various nitroolefins. researchgate.net This reaction proceeds by mixing the starting materials, typically under heating, and results in the formation of the furo[2,3-d]pyrimidine skeleton with good to high yields. researchgate.net This method is notable for its operational simplicity and the use of readily available starting materials. researchgate.net
| Pyrimidine Precursor | Reactant | Product Class | Reference |
| Pyrimidine-4,6-diol | Nitroolefins | Substituted furo[2,3-d]pyrimidine derivatives | researchgate.net |
| Pyrimidinols | gem-Chloronitroalkenes | Furo[2,3-d]pyrimidin-4(3H)-ones | researchgate.net |
Modern and Green Chemistry Syntheses
Reflecting the broader trends in organic synthesis, modern approaches to this compound derivatives emphasize efficiency, atom economy, and environmental sustainability.
A prominent MCR for this scaffold involves the three-component condensation of an arylglyoxal monohydrate, a barbituric acid derivative (like 1,3-dimethylbarbituric acid), and an isocyanide. nih.govwindows.net This reaction regioselectively produces novel 5-aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones in good to excellent yields. nih.gov The reaction can be catalyzed by a very low loading of ZrOCl₂·8H₂O. nih.govwindows.net Another MCR involves the reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid to yield furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.net
| Component 1 | Component 2 | Component 3 | Product Class | Reference |
| Aryl(or heteroaryl)glyoxal monohydrates | 1,3-Dimethylbarbituric acid | Alkyl(cyclohexyl or tert-butyl)isocyanides | 5-Aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones | nih.govwindows.net |
| Aldehyde | 2,6-Diaminopyrimidine-4(3H)-one | Tetronic acid | Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives | researchgate.net |
A key goal in green chemistry is to minimize or eliminate the use of catalysts and hazardous organic solvents. researchgate.net Aqueous media provides an environmentally benign alternative. nih.govwindows.net Several catalyst-free protocols for the synthesis of furo[2,3-d]pyrimidine derivatives have been successfully developed in water. researchgate.netresearchgate.net
One such method is a one-pot, three-component reaction of barbituric acid, 2-aminopyridines, and phenylglyoxal (B86788) monohydrate in water at reflux. researchgate.net This process proceeds through a domino sequence of aldol (B89426) condensation, Michael addition, and ring-closing reactions to afford the desired products in high yields with short reaction times. researchgate.net Similarly, the [3+2] cyclization of pyrimidine-4,6-diol with nitroolefins can be performed effectively in water under catalyst-free conditions, simply by heating the mixture. researchgate.net
Research has also explored catalyst-free MCRs for compounds like 5-benzoyl-6-(cyclohexylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione in water. While the reaction proceeds at room temperature without a catalyst, the yield is modest (30% after 48 hours). nih.govwindows.net Increasing the temperature to 50 °C significantly improves the yield to 56% after 24 hours, demonstrating a viable, albeit slower, catalyst-free aqueous pathway. nih.govwindows.net
| Reaction Type | Reactants | Solvent | Conditions | Yield | Reference |
| One-pot, three-component domino reaction | Barbituric acid, 2-aminopyridines, phenylglyoxal monohydrate | Water | Reflux | High | researchgate.net |
| [3+2] Cyclization | Pyrimidine-4,6-diol, nitroolefins | Water | 90 °C, 1.5-2h | Good-High | researchgate.net |
| One-pot, three-component reaction | Phenylglyoxal monohydrate, 1,3-dimethylbarbituric acid, cyclohexyl isocyanide | Water | Room Temp, 48h | 30% | nih.govwindows.net |
| One-pot, three-component reaction | Phenylglyoxal monohydrate, 1,3-dimethylbarbituric acid, cyclohexyl isocyanide | Water | 50 °C, 24h | 56% | nih.govwindows.net |
One-Pot Multicomponent Reactions (MCRs)
Metal-Organic Framework (MOF) Catalysis
Metal-Organic Frameworks (MOFs) have emerged as a novel class of heterogeneous catalysts, offering high surface area, tunable porosity, and abundant active sites. researchgate.netfrontiersin.org Their application in the synthesis of heterocyclic compounds, including pyrimidine-annulated systems, is a growing area of research. frontiersin.org Iron-based MOFs, in particular, are recognized for their stability and catalytic efficiency. frontiersin.org
A notable application involves the use of a magnetically separable core-shell bimetallic Fe3O4-MAA@Co-MOF@Cu-MOF nanocomposite. rsc.org This catalyst, featuring both Co(II) and Cu(II) metal ions, has demonstrated excellent activity in the synthesis of 4(3H)-quinazolinones, a related pyrimidine-containing scaffold, under solvent-free conditions. rsc.org The hierarchical structure and high surface area of such MOFs can significantly enhance mass transfer, leading to higher conversion rates and selectivity. oaepublish.com While direct synthesis of furo[2,3-d]pyrimidin-4(3H)-ones using MOF catalysis is an area ripe for exploration, the successful application of MOFs in synthesizing analogous pyrimidine derivatives highlights their potential for this specific heterocyclic system. researchgate.netfrontiersin.org
Aza-Wittig Reaction Based Syntheses
The aza-Wittig reaction is a powerful tool in heterocyclic synthesis, enabling the formation of nitrogen-containing rings under mild conditions. umich.edusemanticscholar.org This methodology has been successfully employed for the efficient synthesis of various this compound derivatives. umich.edusemanticscholar.orgresearchgate.net
A common and effective strategy involves the reaction of an iminophosphorane with an isocyanate to form a carbodiimide intermediate, which then undergoes cyclization. umich.edusemanticscholar.orgresearchgate.net For instance, iminophosphorane 3 , derived from an aminofuran precursor, reacts with aromatic isocyanates to yield carbodiimides 4 . semanticscholar.org These intermediates can then be treated with various nucleophiles, such as amines or phenols, in the presence of a catalytic amount of a weak base like sodium alkoxide or solid potassium carbonate, to afford 2-substituted furo[2,3-d]pyrimidin-4(3H)-ones 6 in good yields. umich.edusemanticscholar.org This approach is valued for its mild reaction conditions, which are crucial for preserving the integrity of the often-sensitive furan ring. umich.edu
The reaction proceeds through a guanidine (B92328) intermediate 5 when secondary amines are used as nucleophiles. semanticscholar.org This intermediate readily cyclizes to the final product. semanticscholar.org This multi-step, one-pot synthesis is highly efficient, with reported yields for some derivatives ranging from 78% to 90%. researchgate.net
A specific example is the synthesis of 2-(Diethylamino)-5-ethoxycarbonyl-6-methyl-3-phenylthis compound (6a ), which was obtained in an 85% yield. semanticscholar.org The structure of this compound was confirmed by various spectroscopic methods, including ¹H NMR, IR, and mass spectrometry. semanticscholar.org
The carbodiimide intermediates (4 ) generated from the aza-Wittig reaction of iminophosphoranes and isocyanates are versatile electrophiles. semanticscholar.org They can react with a range of nucleophiles beyond simple amines and phenols to introduce diverse substituents at the 2-position of the this compound ring.
For example, the reaction of carbodiimides with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-amino-furo[2,3-d]pyrimidin-4(3H)-ones. semanticscholar.orgarkat-usa.org These 3-amino derivatives can be further functionalized. For instance, they can be converted into new iminophosphoranes, which can then undergo a tandem aza-Wittig reaction with isocyanates or acyl chlorides to generate more complex, fused heterocyclic systems. arkat-usa.orgresearchgate.net This highlights the utility of the carbodiimide intermediate as a key pivot point for creating a library of structurally diverse this compound derivatives. researchgate.net
Synthesis of this compound from Specific Building Blocks
The choice of starting materials is critical in heterocyclic synthesis. Specific furan-based building blocks have proven to be particularly useful for the construction of the this compound ring system.
Utilization of 2-Amino-4,5-diphenylfuran-3-carbonitrile
2-Amino-4,5-diphenylfuran-3-carbonitrile (1 ) is a versatile and frequently used building block for the synthesis of various furo[2,3-d]pyrimidine derivatives. bgu.ac.ilsrce.hr Its enaminonitrile functionality provides reactive sites for cyclization reactions.
One straightforward approach involves the reaction of 1 with formic acid, which leads directly to the formation of 5,6-diphenylthis compound (7 ). srce.hr This compound can be further derivatized, for example, by tosylation. srce.hr
Alternatively, treatment of 1 with acetic anhydride (B1165640) furnishes the corresponding 2-methyl-5,6-diphenylthis compound derivative 2 . bgu.ac.il This reaction proceeds through the formation of an N-acetylated intermediate which then undergoes cyclization.
The reactivity of the amino group and the cyano group in 1 allows for a variety of annulation strategies to construct the pyrimidinone ring, making it a valuable precursor in the synthesis of this class of compounds. researchgate.netbgu.ac.ilsrce.hr
Conversion of 4H-Furo[2,3-d]umich.eduresearchgate.netoxazin-4-one Derivatives
4H-Furo[2,3-d] umich.eduresearchgate.netoxazin-4-one derivatives serve as important intermediates that can be readily converted into furo[2,3-d]pyrimidin-4(3H)-ones. bgu.ac.il These oxazinone intermediates can be prepared from 2-aminofuran precursors. For example, reacting 2-amino-4,5-diphenylfuran-3-carbonitrile (1 ) with benzoyl chloride yields the 2-phenyl-4H-furo[2,3-d] umich.eduresearchgate.netoxazin-4-one derivative 3 . bgu.ac.il
The oxazinone ring is susceptible to nucleophilic attack, which leads to ring-opening and subsequent recyclization to form the pyrimidinone ring. By reacting the furo[2,3-d] umich.eduresearchgate.netoxazin-4-one derivative 3 with various nitrogen nucleophiles, a range of novel furo[2,3-d]pyrimidin-4(3H)-ones can be synthesized. bgu.ac.ilresearchgate.net For instance, reaction with ammonia (B1221849) or primary amines would yield N-unsubstituted or N-substituted furo[2,3-d]pyrimidin-4(3H)-ones, respectively. This two-step sequence, involving the formation and subsequent conversion of a furo[2,3-d] umich.eduresearchgate.netoxazin-4-one, provides a flexible route to a variety of substituted this compound derivatives. bgu.ac.il
Data Tables
Table 1: Selected Examples of this compound Derivatives Synthesized via Aza-Wittig Reaction
| Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 2-(Diethylamino)-5-ethoxycarbonyl-6-methyl-3-phenylthis compound (6a ) | Iminophosphorane 3 , Phenyl isocyanate, Diethylamine | Catalytic sodium ethoxide, room temperature | 85 | semanticscholar.org |
| 2-Substituted furo[2,3-d]pyrimidin-4(3H)-ones (6 ) | Iminophosphorane 3 , Aromatic isocyanates, Amines/Phenols | Catalytic sodium alkoxide or solid potassium carbonate | 78-90 | researchgate.net |
| 3-Amino-furo[2,3-d]pyrimidin-4(3H)-ones | Iminophosphorane, Aromatic isocyanates, Hydrazine hydrate | Room temperature | 85-88 | semanticscholar.org |
Table 2: Synthesis of Furo[2,3-d]pyrimidin-4(3H)-ones from 2-Amino-4,5-diphenylfuran-3-carbonitrile (1)
| Product | Reagent | Reaction Conditions | Reference |
| 5,6-Diphenylthis compound (7 ) | Formic acid | Not specified | srce.hr |
| 2-Methyl-5,6-diphenylthis compound (2 ) | Acetic anhydride | Not specified | bgu.ac.il |
| 2-Phenyl-4H-furo[2,3-d] umich.eduresearchgate.netoxazin-4-one (3 ) | Benzoyl chloride | Not specified | bgu.ac.il |
Reactions with Triethyl Orthoacetate and Subsequent Cyclization
The synthesis of the furo[2,3-d]pyrimidine core can be effectively achieved through cyclization reactions involving triethyl orthoacetate. This method is particularly useful for introducing a methyl group at the 2-position of the pyrimidine ring.
A common strategy involves the reaction of an ortho-amino-furanonitrile derivative with triethyl orthoacetate. For instance, 2-amino-4,5-di-(2-furyl)furan-3-carbonitrile reacts with triethyl orthoacetate upon reflux to yield the corresponding 2-ethoxyimine derivative. mdpi.com This intermediate is not isolated but is further reacted with various nucleophiles to construct the pyrimidine ring. For example, treatment of the ethoxyimine derivative with phenylhydrazine (B124118) leads to the formation of 5,6-di-(2-furyl)-1H-3H-4-imino-2-methylfuro[2,3-d]pyrimidine-3-phenylamine. mdpi.com Similarly, reaction with sodium hydrogen sulfide (B99878) results in the corresponding 4-thione derivative. mdpi.com
Another variation of this methodology starts with 2-amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile, which, when treated with triethyl orthoacetate in refluxing acetic anhydride, affords the corresponding imidate. arkat-usa.org This intermediate can then undergo further cyclization. For example, reaction with semicarbazide (B1199961) hydrochloride in the presence of triethylamine (B128534) yields (5,6-di-(4-methoxyphenyl)-4-imino-2-methyl-furo[2,3-d]pyrimidine-3-yl)urea. arkat-usa.org
In the synthesis of more complex fused systems, such as pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives, a furo[2,3-b]pyridine-2-carboxamide can be reacted with triethyl orthoacetate to achieve the desired cyclization and form the final tricyclic product. nih.gov
Regioselective Synthesis and Structural Confirmation Techniques
The regioselective synthesis of this compound derivatives is crucial for obtaining specific isomers with desired properties. The substitution pattern on the starting materials and the reaction conditions employed play a significant role in directing the outcome of the cyclization reactions. Following synthesis, a combination of spectroscopic and analytical techniques is essential for unambiguous structural confirmation.
Spectroscopic Characterization (NMR, MS, IR)
Spectroscopic methods are indispensable tools for the characterization of this compound derivatives. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to determine the number and environment of protons in the molecule. For example, the proton of the pyrimidine ring in furo[2,3-d]pyrimidine derivatives typically appears as a singlet in the downfield region of the spectrum. nih.govnih.gov The chemical shifts of substituents on the furan and pyrimidine rings provide valuable information about their positions. In ¹³C NMR spectra, the carbonyl carbon of the pyrimidinone ring and other carbon atoms in the heterocyclic system can be identified by their characteristic chemical shifts. nih.govnih.gov
Selected ¹H NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| (E)-5-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)-6-methylthis compound | DMSO-d₆ | 12.88 (s, 1H, NH), 9.71 (s, 1H, OH), 8.28–8.15 (m, 2H, βH, pyrimidine H), 7.56 (d, J = 15.6 Hz, 1H, αH), 7.36 (s, 1H, ArH), 7.20 (d, J = 8.2 Hz, 1H, ArH), 6.84 (d, J = 8.1 Hz, 1H, ArH), 3.83 (s, 3H, –OCH₃), 2.64 (s, 3H, –CH₃) |
| 5-(-1-((5-Acetyl-3-(p-tolyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazineylidene)ethyl)-6-methylthis compound | DMSO-d₆ | 12.67 (s, 1H, NH), 8.13 (d, J = 3.6 Hz, 1H, pyrimidine-H), 7.93 (d, J = 8.8 Hz, 2H, Ar–H), 7.39 (d, J = 8.8 Hz, 2H, Ar–H), 2.59 (s, 3H, CH₃), 2.56 (s, 3H, CH₃C=N), 2.51 (s, 3H, CH₃C=O), 2.39 (s, 3H, CH₃) |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ confirms the molecular formula of the derivative. The fragmentation pattern can provide further structural insights. nih.govnih.govhilarispublisher.com
Selected Mass Spectrometry Data for this compound Derivatives
| Compound | Molecular Formula | Calculated Mass | Observed m/z |
|---|---|---|---|
| (E)-5-(3-(4-Hydroxy-3-methoxyphenyl)acryloyl)-6-methylthis compound | C₁₇H₁₄N₂O₅ | 326.09 | 326 [M]⁺ |
| Ethyl 5-((1-(6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidin-5-yl)ethylidene)hydrazineylidene)-4-(m-tolyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | C₂₁H₂₀N₆O₄S | 452.13 | 452 [M]⁺ |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The C=O stretching vibration of the pyrimidinone ring is typically observed in the range of 1660-1700 cm⁻¹. The N-H stretching vibration of the pyrimidinone ring can be seen around 3100-3500 cm⁻¹. Other characteristic absorption bands for C-O-C, C=N, and aromatic C-H bonds can also be identified. nih.govhilarispublisher.comarabjchem.org
Selected IR Spectroscopy Data for this compound Derivatives
| Compound | Key IR Absorptions (νmax, cm⁻¹) |
|---|---|
| 5-(-1-((5-Acetyl-3-(p-tolyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazineylidene)ethyl)-6-methylthis compound | 3155 (NH), 3086 (aromatic-CH), 2924, 2858 (aliphatic-CH), 1689 (C=O), 1589 (C=N) |
| 3-(4-Methoxybenzylideneamino)-7-(2-thienyl)-9-trifluoromethylpyridio[3′,2′:4,5] furo[3,2-d]pyrimidine-4(3H)-one | 1670 (C=O) |
X-ray Diffraction Analysis
For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-l-yl)furo[2,3-d]pyrimidine-5-carboxylate has been determined by single-crystal X-ray diffraction, confirming the fused ring system. researchgate.net X-ray analysis of a 2-aminofuro[2,3-d]yrimidin-4(3H)-one derivative has also been reported, providing unequivocal proof of its structure. sioc-journal.cn In another study, the nearly coplanar nature of the fused rings in a benzo nih.govnih.govfuro[3,2-d]-1,2,4-triazolo[1,5-a] pyrimidin-5(1H)-one system was revealed through X-ray diffraction analysis. researchgate.net This technique is crucial for validating the regiochemical outcome of synthetic reactions and understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that stabilize the crystal packing. researchgate.net
Structure Activity Relationship Sar Studies of Furo 2,3 D Pyrimidin 4 3h One Derivatives
Impact of Substituent Modifications on Biological Activity
The biological activity of furo[2,3-d]pyrimidin-4(3H)-one derivatives is profoundly influenced by the nature and position of substituents on the fused ring system. Research has demonstrated that even minor alterations can lead to significant changes in potency and selectivity.
For instance, in the development of phosphoinositide 3-kinase alpha (PI3Kα) inhibitors, SAR studies revealed that the introduction of different linkers, such as amide, urea (B33335), and ether, to a piperazinyl furo[2,3-d]pyrimidine (B11772683) core significantly impacted inhibitory activity against pancreatic cancer cell lines. researchgate.net Specifically, compounds featuring urea and amide linkers demonstrated notable anti-proliferative effects. researchgate.net
Further investigations into the anticancer properties of this class of compounds have highlighted the importance of substituents on the pyrimidine (B1678525) ring. The presence of a fluoropyrimidine ring, for example, has been associated with anticancer activity through the inhibition of various protein kinases. researchgate.net
The table below summarizes the impact of key substituent modifications on the biological activity of this compound derivatives based on published research findings.
| Scaffold/Core | Substituent/Modification | Position | Target/Activity | Observed Effect |
| Piperazinyl-furo[2,3-d]pyrimidine | Amide linker | - | PI3Kα (Pancreatic Cancer) | Moderate inhibitory activity and anti-proliferative effects. researchgate.net |
| Piperazinyl-furo[2,3-d]pyrimidine | Urea linker | - | PI3Kα (Pancreatic Cancer) | Moderate inhibitory activity and anti-proliferative effects. researchgate.net |
| Piperazinyl-furo[2,3-d]pyrimidine | Ether linker | - | PI3Kα (Pancreatic Cancer) | Less active compared to amide and urea linkers. researchgate.net |
| Furo[2,3-d]pyrimidine | Fluoro group | Pyrimidine ring | Protein Kinases (Anticancer) | Enhanced anticancer activity. researchgate.net |
| Furo[2,3-d]pyrimidine | 6-pentylphenyl | Furan (B31954) ring | Tumor Cell Lines | Inhibitory activity with moderate selectivity. researchgate.net |
Stereochemistry and its Influence on Molecular Target Interactions
While the provided search results emphasize the impact of substituent modifications, the principles of stereochemistry are fundamental to the interaction of any chiral molecule with its biological target. The three-dimensional arrangement of atoms in a this compound derivative can dictate its binding affinity and efficacy. Enantiomers of a chiral derivative can exhibit significantly different biological activities, with one enantiomer often being more potent than the other. This is because the binding pockets of proteins and enzymes are themselves chiral, and a precise stereochemical fit is often required for optimal interaction.
Bioisosteric Modifications and Their Therapeutic Implications
Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. In the context of furo[2,3-d]pyrimidin-4(3H)-ones, replacing certain functional groups with their bioisosteres can lead to improved potency, selectivity, metabolic stability, and reduced toxicity.
A prominent example is the bioisosteric replacement of the furan ring with a thieno[2,3-d]pyrimidine (B153573) core. Thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of various protein kinases, demonstrating significant anticancer activity. researchgate.net This suggests that the sulfur atom in the thiophene (B33073) ring can effectively mimic the oxygen of the furan ring in interactions with the target protein, while potentially offering altered electronic and lipophilic properties that can be therapeutically advantageous.
The table below illustrates a key bioisosteric modification within this scaffold family.
| Original Scaffold | Bioisosteric Scaffold | Therapeutic Implication |
| Furo[2,3-d]pyrimidine | Thieno[2,3-d]pyrimidine | Inhibition of various protein kinases, leading to anticancer activity. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For this compound derivatives, both 2D-QSAR and 3D-QSAR models have been employed to gain deeper insights into the structural requirements for developing novel anticancer agents. researchgate.net These models can help predict the activity of newly designed compounds and guide the synthesis of more potent analogues. By quantifying the effects of various physicochemical properties (such as hydrophobicity, electronic effects, and steric parameters) on biological activity, QSAR provides a rational framework for lead optimization.
Biological Activities and Pharmacological Potential of Furo 2,3 D Pyrimidin 4 3h One Derivatives
Anticancer Activities
Derivatives of furo[2,3-d]pyrimidin-4(3H)-one have emerged as a promising class of anticancer agents, demonstrating a multifactorial approach to combating cancer. Their mechanisms of action are varied and include the inhibition of crucial cellular kinases, direct antiproliferative effects on a wide range of cancer cell lines, induction of programmed cell death (apoptosis) and cell cycle arrest, prevention of new blood vessel formation (angiogenesis) and tumor spread (metastasis), and interference with DNA integrity.
Inhibition of Kinases
A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of various protein kinases, which are pivotal in cancer cell signaling, proliferation, and survival.
Glycogen Synthase Kinase-3 (GSK-3): Certain 4-amino-5,6-diaryl-furo[2,3-d]pyrimidines have been identified as potent inhibitors of GSK-3β. tandfonline.com For instance, the derivative 4-amino-3-(4-(benzenesulfonylamino)-phenyl)-2-(3-pyridyl)-furo[2,3-d]pyrimidine has demonstrated low nanomolar inhibitory activity against GSK-3β. tandfonline.com The furo[2,3-d]pyrimidine (B11772683) core is recognized as a key structural feature for GSK-3β inhibition. ontosight.ai
Activated Cdc42-associated kinase 1 (ACK1): A series of 4-amino-5,6-biarylfuro[2,3-d]pyrimidines have been shown to inhibit ACK1 (also known as TNK2), a tyrosine kinase implicated in hormone-refractory cancers. nih.gov One such derivative, AIM-100, has been utilized as a chemical probe for ACK1 inhibition. nih.gov Further optimization of this scaffold has led to the development of exceptionally potent ACK1 inhibitors. nih.gov
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT signaling pathway is frequently dysregulated in cancer. Novel furo[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of PI3K and AKT. researchgate.net One promising compound, 10b , demonstrated potent inhibitory activity against PI3Kα and PI3Kβ with IC50 values of 0.175 ± 0.007 μM and 0.071 ± 0.003 μM, respectively. researchgate.net
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a key mediator of angiogenesis. Furo[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of Tie-2 and VEGFR-2, two important receptor tyrosine kinases involved in angiogenesis. ontosight.ai
FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD): Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML). A novel series of furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives have shown potent inhibitory activity against FLT3-ITD. researchgate.net Compound 49 , for example, effectively suppressed FLT3 autophosphorylation and downstream signaling. researchgate.net
Rho-associated coiled-coil containing protein kinases (ROCKs): While research has primarily focused on the closely related thieno[2,3-d]pyrimidin-4(3H)-one scaffold for ROCK inhibition, the findings suggest the potential of fused pyrimidine (B1678525) systems in targeting these kinases which are involved in cell migration and morphology. rsc.org
| Kinase Target | Example Compound/Derivative Class | Key Findings | Citations |
| GSK-3β | 4-amino-3-(4-(benzenesulfonylamino)-phenyl)-2-(3-pyridyl)-furo[2,3-d]pyrimidine | Potent inhibitory activity in the low nanomolar range. | tandfonline.com |
| ACK1 | 4-amino-5,6-biarylfuro[2,3-d]pyrimidines (e.g., AIM-100) | Effective inhibition of ACK1, a key kinase in hormone-refractory cancers. | nih.gov |
| PI3K/AKT | Furo[2,3-d]pyrimidine-1,3,4-thiadiazole hybrids (e.g., compound 10b) | Dual inhibition of PI3Kα/β and AKT, with IC50 values in the nanomolar to low micromolar range. | researchgate.net |
| VEGFR2 | (4-((2,4-diamino-5-methylfuro[2,3-d]pyrimidin-6-yl)thio)benzoyl)-L-glutamic acid | Dual inhibition of Tie-2 and VEGFR-2. | ontosight.ai |
| FLT3-ITD | Furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives (e.g., compound 49) | Potent inhibition of FLT3-ITD and downstream signaling in AML cells. | researchgate.net |
| ROCKs | Thieno[2,3-d]pyrimidin-4(3H)-one derivatives | Potent inhibition of ROCK I and ROCK II, suggesting potential for related furo[2,3-d]pyrimidine scaffolds. | rsc.org |
Antiproliferative Effects on Various Cancer Cell Lines
A significant body of research has demonstrated the broad-spectrum antiproliferative activity of this compound derivatives against a panel of human cancer cell lines.
HeLa (Cervical Cancer): Several series of furo[2,3-d]pyrimidine derivatives have been shown to possess cytotoxic effects against HeLa cells. ijrpr.combohrium.com
HepG2 (Liver Cancer): Furo[2,3-d]pyrimidine derivatives have exhibited potent antitumor activity against HepG2 cells. For example, compound 4a showed an IC50 of 0.70 μM. ontosight.aiijrpr.com
MCF-7 (Breast Cancer): Numerous furo[2,3-d]pyrimidine-based compounds have demonstrated significant antiproliferative activity against MCF-7 breast cancer cells. nih.govresearchgate.netijrpr.combohrium.com Notably, halogen-bearing chalcones 5d and 5e showed pronounced cytotoxic activity against a resistant MCF-7 cell line. ijrpr.com
PC-3 (Prostate Cancer): The antiproliferative effects of these derivatives have also been observed in prostate cancer cell lines like PC-3. nih.gov
A549 (Lung Cancer): Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids have been evaluated for their cytotoxic activity against A549 lung carcinoma cells. nih.govmdpi.com
| Cell Line | Cancer Type | Example Compound/Derivative Class | Key Findings | Citations |
| HeLa | Cervical Cancer | Furo[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines | Exhibited notable antitumor effects. | ijrpr.combohrium.com |
| HepG2 | Liver Cancer | Compound 4a | Potent antitumor activity with an IC50 of 0.70 μM. | ontosight.aiijrpr.com |
| MCF-7 | Breast Cancer | Halogen-bearing chalcones 5d and 5e | Pronounced cytotoxic activity against doxorubicin-resistant MCF-7 cells. | ijrpr.com |
| PC-3 | Prostate Cancer | Pyrido[2,3-d]pyrimidine-4(3H)-one derivatives | Significant apoptotic effect and inhibition of cell growth. | nih.gov |
| A549 | Lung Cancer | Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids | Moderate cytotoxicity observed. | nih.govmdpi.com |
Induction of Apoptosis and Cell Cycle Arrest
Beyond inhibiting proliferation, this compound derivatives can actively induce cancer cell death through apoptosis and disrupt the cell division cycle.
Apoptosis Induction: Several studies have confirmed the pro-apoptotic effects of these compounds. For instance, a furo[2,3-d]pyrimidine-based chalcone (B49325) derivative was found to trigger apoptosis in Ehrlich solid carcinoma. tandfonline.com Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid 8f induced apoptosis in fibrosarcoma (HT-1080) and lung carcinoma (A549) cells through the activation of caspases 3 and 7. mdpi.comnih.gov This activation of caspases, particularly caspase-3, appears to be a common mechanism. ijrpr.commdpi.com
Cell Cycle Arrest: These derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing. Compound 10b , a PI3K/AKT dual inhibitor, was shown to strongly induce cell cycle arrest at the G0-G1 phase in breast cancer cells. researchgate.net The hybrid compound 8f caused cell cycle arrest in the S phase for HT1080 cells and in the G1/M phase for A549 cells. mdpi.comnih.gov
Antiangiogenic Activity and Metastasis Prevention
The ability of this compound derivatives to inhibit the formation of new blood vessels (angiogenesis) and prevent the spread of cancer cells (metastasis) further underscores their therapeutic potential.
Antiangiogenic Activity: As mentioned, derivatives targeting VEGFR2 demonstrate antiangiogenic properties. ontosight.ai Chalcone derivatives, in general, are known for their antiangiogenic activity, and this property is extended to their furo[2,3-d]pyrimidine-based counterparts. tandfonline.com
Metastasis Prevention: Chalcones derived from the this compound scaffold have been reported to possess antimetastatic properties, a crucial aspect in preventing cancer progression and improving patient outcomes. tandfonline.com
Targeting of DNA Repair Proteins
While direct inhibition of specific DNA repair proteins by this compound derivatives is an emerging area of research, some studies suggest an impact on DNA integrity and related processes.
Some furo[2,3-d]pyrimidinone analogues have shown a protective effect on DNA against damage induced by agents like bleomycin. researchgate.net
The closely related thieno[2,3-d]pyrimidin-4-ones have been reported to inhibit the interaction between DNA repair proteins. This suggests that the broader class of fused pyrimidinones (B12756618) may have the potential to interfere with DNA repair mechanisms, a promising strategy for enhancing the efficacy of DNA-damaging chemotherapies. Furthermore, some derivatives are believed to exert their cytotoxic effects through interactions with DNA, potentially causing damage that would necessitate repair.
Antiviral Applications
In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as antiviral agents, particularly against DNA viruses.
Activity against Herpesviruses: A notable application is in the treatment of infections caused by herpesviruses. Certain furo[2,3-d]pyrimidin-2(3H)-one nucleoside analogues have shown remarkable potency and selectivity against the varicella-zoster virus (VZV). The mechanism of action is often dependent on the virus-encoded nucleoside kinase.
Human Cytomegalovirus (HCMV): Some derivatives have also exhibited activity against human cytomegalovirus (HCMV). Interestingly, non-nucleoside derivatives, such as 3-methyl-6-(octyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-one, have shown anti-HCMV activity, opening avenues for the development of new classes of antiviral drugs.
Mechanism of Action: The antiviral mechanism of these compounds often involves the inhibition of viral enzymes that are essential for replication, such as viral DNA polymerase. nih.gov A new series of furo[2,3-d]pyrimidine–1,3,4-oxadiazole hybrid derivatives have also shown broad-spectrum activity against both wild and mutant VZV strains. mdpi.comnih.gov
| Virus | Example Compound/Derivative Class | Key Findings | Citations |
| Varicella-Zoster Virus (VZV) | Furo[2,3-d]pyrimidin-2(3H)-one nucleoside analogues | Remarkable potency and selectivity; activity is dependent on viral nucleoside kinase. | |
| Human Cytomegalovirus (HCMV) | 3-methyl-6-(octyn-1-yl)furo[2,3-d]pyrimidin-2(3H)-one | Anti-HCMV activity from a non-nucleoside derivative, suggesting novel mechanisms. | |
| Wild and Mutant VZV Strains | Furo[2,3-d]pyrimidine–1,3,4-oxadiazole hybrids (e.g., 9a-c) | Broad-spectrum activity with low micromolar EC50 values. Compound 9b was more potent than acyclovir (B1169) against a thymidine (B127349) kinase-deficient strain. | mdpi.comnih.gov |
Biological and Pharmacological Potential of this compound Derivatives
The furo[2,3-d]pyrimidine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural similarity to purines. This has led to the exploration of its derivatives for a wide range of therapeutic applications, including their potential as antiviral and antifolate agents.
Antiviral Properties
Furo[2,3-d]pyrimidine derivatives have demonstrated notable antiviral activity against a variety of viruses. Their mechanism often involves the inhibition of key viral enzymes essential for replication.
Extensive research has highlighted the potent and selective inhibitory effects of bicyclic furo[2,3-d]pyrimidine nucleoside analogues against Varicella-Zoster Virus (VZV) . nih.govtandfonline.com Structure-activity relationship (SAR) studies have identified certain 6-(p-alkylphenyl)substituted derivatives as highly effective, inhibiting both laboratory and clinical VZV strains at subnanomolar concentrations. nih.gov These compounds show remarkable selectivity, with little to no toxicity to host cells at concentrations thousands of times higher than their effective antiviral dose. nih.govacs.org The development of these analogues presents a promising avenue for new therapeutic options for VZV infections like varicella and herpes zoster. nih.gov
Some furo[2,3-d]pyrimidine derivatives have also shown activity against Human Cytomegalovirus (HCMV) . researchgate.netactanaturae.ru For instance, certain uracil (B121893) derivatives incorporating a 4-oxoquinazoline fragment linked to the pyrimidine ring have exhibited high inhibitory activity against HCMV in cell cultures. actanaturae.ru
In the context of Human Immunodeficiency Virus (HIV) , dihydrofuro[3,4-d]pyrimidine derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). kuleuven.benih.govresearchgate.net These compounds have shown exceptional potency against a wide array of HIV-1 strains, including those with mutations conferring resistance to existing NNRTI drugs. nih.govresearchgate.net
Table 1: Antiviral Activity of this compound Derivatives
| Virus | Compound Class | Key Findings | References |
|---|---|---|---|
| Varicella-Zoster Virus (VZV) | Bicyclic furo[2,3-d]pyrimidine nucleoside analogues | Potent and selective inhibition of VZV replication at subnanomolar concentrations. | nih.govtandfonline.comacs.org |
| Human Cytomegalovirus (HCMV) | Uracil derivatives with a 4-oxoquinazoline fragment | High inhibitory activity in cell cultures. | researchgate.netactanaturae.ru |
| Human Immunodeficiency Virus (HIV) | Dihydrofuro[3,4-d]pyrimidine derivatives | Potent as non-nucleoside reverse transcriptase inhibitors (NNRTIs), effective against resistant strains. | kuleuven.benih.govresearchgate.net |
The antiviral action of many furo[2,3-d]pyrimidine derivatives stems from their ability to inhibit crucial viral enzymes. For HIV, certain dihydrofuro[3,4-d]pyrimidine derivatives act as non-competitive inhibitors of reverse transcriptase (RT) by binding to an allosteric pocket on the enzyme. kuleuven.beontosight.ai This binding disrupts the enzyme's function, which is essential for converting the viral RNA genome into DNA, thereby halting viral replication. kuleuven.benih.gov
For herpesviruses like VZV, the antiviral activity of furo[2,3-d]pyrimidine nucleoside analogues is dependent on their phosphorylation by the virus-encoded thymidine kinase. nih.gov While the precise downstream mechanism is still under investigation, this initial phosphorylation step is critical for their inhibitory effect, which likely involves the inhibition of viral DNA polymerase . nih.govontosight.ai
In the search for treatments for COVID-19, furo[2,3-d]pyrimidine derivatives have been investigated as potential inhibitors of key SARS-CoV-2 enzymes. Molecular docking studies have explored the inhibitory properties of novel 5-aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones against the main protease (MPro) and the papain-like protease (PLPro) of SARS-CoV-2. nih.govnih.govresearchgate.net Both MPro and PLPro are essential for viral replication, making them prime targets for antiviral drugs. frontiersin.org
Computational analyses suggest that certain furo[2,3-d]pyrimidine compounds can bind to the active sites of both MPro and PLPro. nih.govnih.gov For instance, one derivative, 5-(3,4-methylendioxybenzoyl)-6-(cyclohexylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione, showed promising binding energies and interactions with key amino acid residues in the active site of MPro. nih.gov These in silico findings suggest that the furo[2,3-d]pyrimidine scaffold could be a valuable starting point for developing multi-targeting inhibitors against SARS-CoV-2. nih.govnih.govwindows.net
Antifolate Properties
Folate metabolism is a critical pathway for the synthesis of nucleic acid precursors, and its inhibition is a well-established strategy in cancer chemotherapy. Furo[2,3-d]pyrimidine derivatives have been designed and synthesized as antifolates, targeting key enzymes in this pathway. nih.govacs.org
Several classical and nonclassical furo[2,3-d]pyrimidine analogues have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR) . nih.govdrugbank.comevitachem.com DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor in one-carbon metabolism. nih.gov A 2,4-diamino-substituted pyrimidine ring is generally considered important for potent DHFR inhibition. nih.govnih.gov
Classical furo[2,3-d]pyrimidine antifolates have shown moderate to good inhibitory activity against DHFR from various sources, including rat liver, human, and pathogenic organisms like Pneumocystis carinii and Toxoplasma gondii. drugbank.com The inhibitory potency of these compounds can be influenced by structural modifications, such as the length of the bridge connecting the pyrimidine ring to the side chain. nih.govacs.org
Thymidylate synthase (TS) is another key enzyme in folate metabolism that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov Furo[2,3-d]pyrimidine derivatives have also been investigated as inhibitors of TS. nih.govijpsonline.com Generally, a 2-amino-4-oxopyrimidine ring is considered favorable for TS inhibition. nih.gov
Some furo[2,3-d]pyrimidine analogues have been designed as dual inhibitors of both DHFR and TS. windows.netdrugbank.comnih.gov However, in some studies, while showing good DHFR inhibition, certain classical furo[2,3-d]pyrimidine analogues were found to be inactive against TS. drugbank.com This highlights the potential for developing selective inhibitors based on the furo[2,3-d]pyrimidine scaffold.
Table 2: Antifolate Activity of this compound Derivatives
| Enzyme Target | Compound Class | Key Findings | References |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | Classical and nonclassical furo[2,3-d]pyrimidine analogues | Moderate to good inhibitory activity; potency influenced by structural features like the bridge length. | nih.govacs.orgdrugbank.com |
| Thymidylate Synthase (TS) | Furo[2,3-d]pyrimidine analogues | Investigated as inhibitors, with some designed as dual DHFR/TS inhibitors. | nih.govdrugbank.comnih.govijpsonline.com |
Folylpoly-γ-glutamate synthetase (FPGS) is an enzyme that catalyzes the addition of glutamate (B1630785) residues to folates and classical antifolates. nih.govgrantome.com This process, known as polyglutamylation, is a crucial mechanism for retaining these compounds within the cell, thereby increasing their intracellular concentrations and enhancing their therapeutic activity. nih.gov For some enzymes like TS, polyglutamylation can also lead to more potent inhibition. nih.gov
Certain 2,4-diamino-5-substituted furo[2,3-d]pyrimidines have been shown to be substrates for FPGS. nih.gov Interestingly, modifications to the chemical structure, such as shortening a carbon bridge, can lead to enhanced efficiency as an FPGS substrate while slightly decreasing the inhibitory activity against DHFR and TS. nih.gov This suggests that the structural requirements for FPGS substrate activity can be distinct from those for target enzyme inhibition, offering a strategy for designing antifolates with improved cellular retention. nih.govacs.org
Antimicrobial Activities
Furo[2,3-d]pyrimidine derivatives have demonstrated notable activity against a range of microbial pathogens, including both bacteria and fungi. researchgate.netnih.gov
Antibacterial Effects
Several studies have highlighted the antibacterial potential of this compound derivatives. For instance, a series of newly synthesized compounds were screened for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. srce.hr One study reported that certain 5,6-diphenylthis compound derivatives exhibited weak to moderate activity against B. cereus, S. dysenteriae, and S. typhi. srce.hr Another study on Furo(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives showed that some compounds were active against E. coli and S. aureus. researchgate.net Specifically, compound 6-({[(4-nitrophenyl)sulfonyl]methyl} amino)-5-(4-nitrophenyl)furo[2,3-d] pyrimidine-2,4 (1H,3H)-dione demonstrated an inhibition zone of 17 mm against E. coli. researchgate.net
Furthermore, pyrimidine derivatives tethered to a 1,2,3-triazole moiety have been evaluated for their antibacterial properties. srce.hr Compound 14, which features a p-tolylethynyl group at the C-5 position of the pyrimidine ring and a benzyl (B1604629) group at the 1,2,3-triazole, was identified as the most active against the Gram-positive bacterium Enterococcus faecalis. srce.hr The antibacterial activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are structurally related to furopyrimidines, has also been investigated, with some compounds showing significant activity against various bacterial strains. researchgate.nethilarispublisher.com
| Compound | Bacterial Strain | Activity/Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 5,6-diphenylthis compound derivatives | B. cereus, S. dysenteriae, S. typhi | Weak to moderate activity | srce.hr |
| 6-({[(4-nitrophenyl)sulfonyl]methyl} amino)-5-(4-nitrophenyl)furo[2,3-d] pyrimidine-2,4 (1H,3H)-dione | E. coli | 17 | researchgate.net |
| Compound 14 (p-tolylethynyl at C-5 of pyrimidine and benzyl at 1,2,3-triazole) | Enterococcus faecalis | Most active of evaluated compounds | srce.hr |
Antifungal Effects
The antifungal properties of this compound derivatives have also been a focus of research. researchgate.net In one study, a series of 5,6-diphenylfuro[2,3-d]pyrimidine derivatives were tested against several fungi. srce.hr Compounds 3, 4, and 6 from this series demonstrated excellent antifungal activity against F. equiseti, with their performance exceeding that of the standard antibiotic, Nystatin. srce.hr Another study on Furo(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives revealed that compound 5g exhibited an excellent zone of inhibition (39 mm) against Penicillium chrysogenum, while compound 5e was potent against Aspergillus oryzae. researchgate.net
Additionally, some furo[2,3-d]pyrimidine derivatives have shown moderate fungicidal activities against various fungi at a concentration of 50 mg/L. researchgate.net The structural analogs, thieno[2,3-d]pyrimidin-4-ones, have also been reported to possess fungicidal properties. researchgate.net
| Compound | Fungal Strain | Activity/Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compounds 3, 4, and 6 (5,6-diphenylfuro[2,3-d]pyrimidine derivatives) | F. equiseti | Excellent activity, greater than Nystatin | srce.hr |
| Compound 5g (Furo(2,3-d)pyrimidine-2,4(1H,3H)-dione derivative) | Penicillium chrysogenum | 39 | researchgate.net |
| Compound 5e (Furo(2,3-d)pyrimidine-2,4(1H,3H)-dione derivative) | Aspergillus oryzae | Potentially active | researchgate.net |
| Various furo[2,3-d]pyrimidine derivatives | Various fungi | Moderate fungicidal activity at 50 mg/L | researchgate.net |
Anti-inflammatory and Analgesic Potential
Derivatives of furo[2,3-d]pyrimidine have been investigated for their potential to alleviate inflammation and pain. mdpi.comnih.govnih.gov The fused heterocyclic system is considered a template for designing new anti-inflammatory and analgesic agents. semanticscholar.org
Studies on furochromone pyrimidine derivatives, which contain the furo[2,3-d]pyrimidine core, have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema tests in rats. nih.gov Some of these compounds exhibited higher potency than the standard drug, diclofenac (B195802) sodium. nih.gov The analgesic effects of these derivatives were evaluated using the hot-plate test and acetic acid-induced writhing assay, with many compounds showing significant activity. nih.gov For instance, compound 7c from one study displayed higher analgesic activity than the reference drug. nih.gov
The structural relatives, thieno[2,3-d]pyrimidin-4(3H)-one derivatives, have also been reported to possess good analgesic and anti-inflammatory activities. researchgate.net
| Compound Series | Biological Activity | Test Model | Key Findings | Reference |
|---|---|---|---|---|
| Furochromone pyrimidine derivatives (6a-d, 7a-d) | Anti-inflammatory | Carrageenan-induced paw edema (rats) | More potent than diclofenac sodium | nih.gov |
| Furochromone pyrimidine derivatives | Analgesic | Hot-plate test and acetic acid-induced writhing | Significant activity, with compound 7c being more potent than the reference drug. | nih.gov |
Antioxidant Activities
The antioxidant potential of this compound derivatives has been explored in several studies. nih.govresearchgate.net Certain furo[2,3–d]pyrimidinone analogues have shown strong antioxidant activity when compared to ascorbic acid. researchgate.net For instance, compounds 4, 6, 15, 17, and 21 exhibited percentage inhibitions of 89.10%, 84.16%, 82.09%, 88.11%, and 80.23%, respectively, which are comparable to the 88.42% inhibition of ascorbic acid. researchgate.net
A study on chromeno-pyrimidine derivatives investigated their antioxidant features. kg.ac.rs Compound CP-2, 8,9-dihydroxy-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione, demonstrated exceptional efficacy of 92% against the DPPH radical at a concentration of 25 μM and a high antiradical power with an IC50 value of 3.5 µM. kg.ac.rs Compound CP-1, 5-(7-bromo-2,4-dioxo-1,3,4,5-tetrahydro-2H-chromeno[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-tri-one, showed moderate activity. kg.ac.rs
| Compound | Assay | Activity (% Inhibition or IC50) | Reference |
|---|---|---|---|
| Furo[2,3–d]pyrimidinone analogue 4 | DPPH radical scavenging | 89.10% | researchgate.net |
| Furo[2,3–d]pyrimidinone analogue 6 | DPPH radical scavenging | 84.16% | researchgate.net |
| Furo[2,3–d]pyrimidinone analogue 15 | DPPH radical scavenging | 82.09% | researchgate.net |
| Furo[2,3–d]pyrimidinone analogue 17 | DPPH radical scavenging | 88.11% | researchgate.net |
| Furo[2,3–d]pyrimidinone analogue 21 | DPPH radical scavenging | 80.23% | researchgate.net |
| Ascorbic acid (Reference) | DPPH radical scavenging | 88.42% | researchgate.net |
| CP-2 (8,9-dihydroxy-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione) | DPPH radical scavenging | 92% at 25 µM, IC50 = 3.5 µM | kg.ac.rs |
| CP-1 (5-(7-bromo-2,4-dioxo-1,3,4,5-tetrahydro-2H-chromeno[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-tri-one) | DPPH radical scavenging | IC50 = 55.4 µM | kg.ac.rs |
Mechanistic Studies and Molecular Interactions
Enzyme Inhibition Mechanisms
Derivatives of furo[2,3-d]pyrimidine (B11772683) have been identified as potent inhibitors of several protein kinases, playing a significant role in anticancer activity. The primary mechanism involves the competitive binding of these compounds to the ATP-binding pocket of the target enzymes, thereby blocking the phosphorylation of downstream substrates and interrupting signaling pathways essential for cancer cell proliferation and survival.
Key enzymes targeted by furo[2,3-d]pyrimidine derivatives include:
PI3K/AKT: Certain derivatives act as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT). For instance, compound 10b demonstrated significant inhibitory activity against PI3Kα, PI3Kβ, and AKT enzymes. nih.govrsc.org
EGFR and HER2: The furo[2,3-d]pyrimidine scaffold is a feature in some dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. researchgate.net
VEGFR-2: Novel furo[2,3-d]pyrimidine derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov
Dihydrofolate Reductase (DHFR): Classical antifolate analogues incorporating the furo[2,3-d]pyrimidine ring system have been synthesized to act as inhibitors of DHFR, an enzyme crucial for nucleotide synthesis. nih.gov These compounds compete with the natural substrate, dihydrofolate, at the enzyme's active site. nih.gov
Thymidylate Synthase (TS): Some of the classical antifolate furo[2,3-d]pyrimidine derivatives were also evaluated as potential dual inhibitors of both DHFR and Thymidylate Synthase (TS), although they were found to be inactive against TS. nih.gov
The inhibitory activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound Derivative | Target Enzyme(s) | IC50 Value (µM) |
|---|---|---|
| Compound 10b | PI3Kα | 0.175 ± 0.007 |
| Compound 10b | PI3Kβ | 0.071 ± 0.003 |
| Compound 10b | AKT | 0.411 ± 0.02 |
| Compound V | AKT-1 | 24 |
| Coumarin–furo[2,3-d]pyrimidone 10a | EGFR | 1.53 |
| Furotriazolopyrimidine 8b | VEGFR-2 | 0.0387 ± 0.0017 |
| Furopyrimidine 10c | VEGFR-2 | 0.0414 ± 0.0018 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For furo[2,3-d]pyrimidin-4(3H)-one derivatives, these simulations have been instrumental in elucidating the specific interactions between the inhibitor (ligand) and its target enzyme.
Studies have shown that the furo[2,3-d]pyrimidine core acts as a scaffold that correctly positions various substituents to interact with key amino acid residues within the enzyme's active site. nih.gov Common interactions observed in these simulations include:
Hydrogen Bonding: The nitrogen and oxygen atoms within the furo[2,3-d]pyrimidine ring system and its substituents frequently form hydrogen bonds with amino acid residues in the hinge region of kinase domains. For example, some derivatives form hydrogen bonds with Tyr836, Asp810, and Lys802 in PI3K or Asp274 and Arg273 in the AKT binding site. researchgate.net
Hydrophobic Interactions: Phenyl groups and other aromatic substituents on the furo[2,3-d]pyrimidine scaffold often engage in hydrophobic interactions with nonpolar residues in the active site, enhancing binding affinity. researchgate.net
Cation-π Interactions: In the case of EGFR inhibitors, molecular dynamics simulations suggest that chiral 4-benzylamino groups can engage in favorable cation-π interactions, which are crucial for potent activity. nih.gov
These simulations provide a rational basis for the observed structure-activity relationships and guide the design of more potent and selective inhibitors. nih.gov
Computational Studies on Binding Affinity and Biological Effects
Beyond initial docking, further computational studies are employed to refine the understanding of binding affinity and predict biological effects. Techniques like Molecular Dynamics (MD) simulations and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations provide deeper insights into the stability and energetics of the ligand-target complex.
MD simulations assess the stability of the docked pose over time, ensuring that the predicted interactions are maintained in a dynamic environment. For instance, MD simulations identified that certain furo[2,3-d]pyrimidine-based compounds displayed significant stability within the binding pocket of Glycogen Synthase Kinase 3 beta (GSK-3β).
MM-PBSA calculations are used to estimate the free energy of binding for the ligand-receptor complex. These studies have quantified the binding affinities of furo[2,3-d]pyrimidine derivatives, showing strong correlations with experimentally determined inhibitory activities. For example, compounds targeting GSK-3β showed calculated binding affinities ranging from -22.07 to -30.61 kcal/mol.
Density Functional Theory (DFT) studies have also been used to analyze the electronic properties of these molecules, demonstrating their stability with a high energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
| Compound ID | Target Enzyme | Binding Affinity (kcal/mol) | Computational Method |
|---|---|---|---|
| ZINC67743231 | GSK-3β | -22.07 | MM-PBSA |
| ZINC01582756 | GSK-3β | -27.33 | MM-PBSA |
| PUBCHEM11553018 | GSK-3β | -30.61 | MM-PBSA |
Influence on Cellular Pathways
By inhibiting key enzymes, this compound derivatives exert significant influence over entire cellular signaling pathways that are often dysregulated in diseases like cancer.
PI3K/AKT/mTOR Pathway: This is a critical pathway that regulates cell growth, proliferation, survival, and motility. Mutations or amplifications in this pathway are common in many cancers. researchgate.net Furo[2,3-d]pyrimidine derivatives that dually inhibit PI3K and AKT effectively shut down this pathway. researchgate.net For example, compound 10b was found to significantly inhibit the phosphorylation of mTOR, a key downstream component of the pathway, leading to cell cycle arrest at the G0–G1 phase and the induction of apoptosis in breast cancer cells. nih.govresearchgate.net
ROCK Signaling Pathway: The Rho-associated coiled-coil forming kinase (ROCK) signaling pathway is a key regulator of the cytoskeleton, affecting cell shape, motility, and adhesion. Overactivation of this pathway is implicated in cancer cell invasion and metastasis. While direct inhibition of ROCK by this compound is not extensively documented in the provided sources, the modulation of related pathways that influence the cytoskeleton is a known mechanism for anticancer agents. Inhibition of pathways like PI3K/AKT can indirectly affect cytoskeletal dynamics regulated by ROCK.
DNA Protective Influence Against Induced Damage
Based on the available research, there are no direct studies specifically investigating the DNA protective influence of this compound against induced damage. While other classes of pyrimidine (B1678525) derivatives have been explored for their antioxidant properties, which can infer a potential for preventing oxidative DNA damage, such activity has not been explicitly demonstrated for the furo[2,3-d]pyrimidine core structure in the provided scientific literature. nih.gov Therefore, the genoprotective effects of this specific compound class remain an area for future investigation.
Future Directions and Therapeutic Development
Development of Novel Analogs with Enhanced Potency and Selectivity
The development of novel analogs of Furo[2,3-d]pyrimidin-4(3H)-one with enhanced potency and selectivity is a primary focus of ongoing research. Scientists are employing various synthetic strategies to introduce diverse substituents onto the core scaffold, thereby modulating the compound's interaction with biological targets.
One approach involves the synthesis of chalcone-based derivatives. A series of novel Furo[2,3-d]pyrimidine-based chalcones were synthesized and evaluated for their anti-proliferative activity. Among these, halogen-bearing chalcones, specifically compounds 5d and 5e , showed potent anti-proliferative activity against a panel of 59 cancer cell lines, with mean GI50 values of 2.41 μM and 1.23 μM, respectively nih.gov. These compounds also demonstrated significant cytotoxic activity against the resistant MCF-7 breast cancer cell line nih.gov.
Another strategy focuses on the incorporation of different heterocyclic moieties. For instance, novel furan (B31954), Furo[2,3-d]pyrimidine (B11772683), and furo[3,2-e] nih.govnih.govtriazolo[1,5-c]pyrimidine derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. Among these, compounds 8b and 10c were found to be equipotent to the multi-kinase inhibitor sorafenib, with IC50 values of 38.72 ± 1.7 nM and 41.40 ± 1.8 nM, respectively nih.gov.
Furthermore, the synthesis of 5-(arylaminomethyl)furo[2,3-d]pyrimidine derivatives has been explored. These compounds were synthesized via the Mitsunobu reaction, allowing for modifications on the phenyl moiety, the methylenamino bridge, and the 2nd position of the Furo[2,3-d]pyrimidine scaffold lmaleidykla.ltlmaleidykla.lt. The resulting analogs were evaluated for their in vitro cytotoxicity against a panel of human solid tumor cell lines lmaleidykla.ltlmaleidykla.lt.
| Compound | Modification | Target/Assay | Potency (IC50/GI50) |
|---|---|---|---|
| 5d | Halogen-bearing chalcone (B49325) | Anti-proliferative (NCI 59 cell line) | 2.41 μM (mean GI50) |
| 5e | Halogen-bearing chalcone | Anti-proliferative (NCI 59 cell line) | 1.23 μM (mean GI50) |
| 8b | Furo[3,2-e] nih.govnih.govtriazolo[1,5-c]pyrimidine derivative | VEGFR-2 Inhibition | 38.72 ± 1.7 nM |
| 10c | Furo[2,3-d]pyrimidine derivative | VEGFR-2 Inhibition | 41.40 ± 1.8 nM |
Exploration of Multi-targeting Inhibitors
The complexity of diseases like cancer often necessitates therapeutic strategies that can modulate multiple biological pathways simultaneously. Consequently, the development of multi-targeting inhibitors based on the this compound scaffold is a promising avenue of research.
A notable example is the design of dual PI3K/AKT inhibitors. A series of Furo[2,3-d]pyrimidine derivatives incorporating a 1,3,4-thiadiazole moiety were synthesized and evaluated for their ability to inhibit both PI3K and AKT kinases. Compound 10b from this series demonstrated potent dual inhibitory activity with IC50 values of 0.175 ± 0.007 μM for PI3Kα, 0.071 ± 0.003 μM for PI3Kβ, and 0.411 ± 0.02 μM for AKT nih.gov. This compound also exhibited strong anti-proliferative activity against a panel of 60 human cancer cell lines nih.gov.
In another study, coumarin–furo[2,3-d]pyrimidone hybrid molecules were synthesized and evaluated for their potential to target human liver cancer cells. The hybrid compound 10a exhibited significant inhibitory activity against HepG2 cells with an IC50 of 7.72 ± 1.56 μM, which was more potent than the standard drugs gefitinib and sorafenib. Furthermore, this compound showed excellent inhibition of EGFR enzymatic activity with an IC50 of 1.53 μM nih.gov.
The development of such multi-targeting agents offers the potential for improved efficacy and a reduced likelihood of drug resistance compared to single-target therapies.
| Compound | Targets | Inhibitory Potency (IC50) |
|---|---|---|
| 10b | PI3Kα | 0.175 ± 0.007 μM |
| PI3Kβ | 0.071 ± 0.003 μM | |
| AKT | 0.411 ± 0.02 μM | |
| 10a | HepG2 cells | 7.72 ± 1.56 μM |
| EGFR | 1.53 μM |
In Vivo Efficacy and Toxicity Assessments
While in vitro studies provide valuable initial data on the potential of this compound derivatives, in vivo assessments are crucial for determining their efficacy and safety in a whole-organism context.
The in vivo anticancer potential of the Furo[2,3-d]pyrimidine-based chalcone, 5e , was investigated. This compound, which demonstrated potent in vitro anti-proliferative activity, was found to have comparable results to the chemotherapeutic drug doxorubicin in an in vivo anticancer assessment study nih.gov. This finding highlights the potential of this class of compounds to translate their in vitro potency into in vivo efficacy.
In terms of toxicity, a series of novel Furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives were synthesized and evaluated. One of the derivatives, 9b , was found to be non-cytostatic at the maximum tested concentration (CC50 > 100 µM), suggesting a favorable preliminary toxicity profile researchgate.net. Another study on Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids showed that compound 8f exhibited moderate cytotoxicity against several human cancer cell lines, with IC50 values ranging from 13.89 to 19.43 µM researchgate.net.
These initial in vivo and toxicity studies provide a foundation for further preclinical development of promising this compound analogs. More extensive in vivo efficacy studies in various disease models, as well as comprehensive toxicology and pharmacokinetic profiling, will be necessary to identify candidates for clinical investigation.
| Compound | Assessment | Finding |
|---|---|---|
| 5e | In vivo anticancer activity | Comparable results to doxorubicin |
| 9b | Cytotoxicity | Not cytostatic (CC50 > 100 µM) |
| 8f | Cytotoxicity (cancer cell lines) | Moderate cytotoxicity (IC50: 13.89-19.43 µM) |
Clinical Translation and Drug Candidate Development
The ultimate goal of developing novel therapeutic agents is their successful translation into clinical practice. While no drug based on the specific this compound scaffold has yet entered clinical trials, the broader class of furopyrimidines is showing promise.
A notable example is DBPR112 , a compound featuring a furopyrimidine scaffold that has completed Phase I clinical trials. DBPR112 is being developed as a potential 4th-generation EGFR-targeted small molecule inhibitor nih.gov. The progress of DBPR112 through early clinical development provides validation for the therapeutic potential of the furopyrimidine core structure.
The extensive preclinical research on this compound derivatives, particularly those with potent and selective activity, as well as those with multi-targeting capabilities, lays the groundwork for the identification of future clinical candidates. Continued optimization of lead compounds to improve their efficacy, safety, and pharmacokinetic properties will be critical for advancing a this compound-based drug candidate into human trials.
Q & A
Basic: What are the standard synthetic routes for Furo[2,3-d]pyrimidin-4(3H)-one?
Methodological Answer:
The synthesis typically involves cyclization of precursor heterocycles. For example, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives are synthesized via intramolecular cyclization using triethylorthoester and acetic acid (e.g., triethylorthopropionate with AcOH yields 93% product) . One-pot multicomponent reactions under reflux conditions (e.g., in formamide at 140–150°C) are efficient for forming the fused pyrimidine core . Adapting these methods to furo-substituted analogs may require substitution of furan-containing precursors during cyclization.
Basic: How can spectroscopic techniques confirm the purity and structure of this compound derivatives?
Methodological Answer:
Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹ for the pyrimidinone ring) .
- NMR : H NMR resolves substituent patterns (e.g., aromatic protons at δ 7.0–8.5 ppm), while C NMR confirms carbonyl carbons (~160–170 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns.
Advanced: How can researchers design this compound derivatives for selective microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibition?
Methodological Answer:
Structure-activity relationship (SAR) studies indicate that 2-aryl substitutions enhance mPGES-1 affinity. For example, Banerjee et al. (2014) demonstrated that pyrido[2,3-d]pyrimidin-4(3H)-one derivatives with electron-withdrawing groups (e.g., chloro, fluoro) on the aryl ring improve inhibitory potency . Rational design should focus on optimizing substituent electronics and steric bulk while maintaining the fused ring’s planarity for target binding.
Advanced: What experimental strategies address contradictory bioactivity data in thieno/furo-pyrimidinone derivatives?
Methodological Answer:
Contradictions often arise from off-target effects or assay variability. To mitigate:
- Selective Functionalization : Introduce substituents at C-2 or C-6 positions to modulate specificity (e.g., 2-thioxo groups enhance tyrosinase inhibition ).
- Dose-Response Profiling : Use multiple assays (e.g., enzymatic vs. cell-based) to confirm target engagement .
- Computational Validation : Molecular docking predicts binding modes to differentiate target vs. non-target interactions .
Advanced: How can regioselectivity challenges in cyclization reactions be resolved during synthesis?
Methodological Answer:
Regioselectivity is influenced by reaction conditions:
- Acid Catalysis : Acetic acid promotes cyclization at the α-position of the carbonyl group .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific sites .
- Temperature Control : Lower temperatures (e.g., 80°C) may reduce side reactions, while higher temperatures (140–150°C) drive thermodynamically favored products .
Advanced: What methodologies evaluate this compound derivatives as tyrosinase or dihydrofolate reductase (DHFR) inhibitors?
Methodological Answer:
- Tyrosinase Inhibition : Spectrophotometric assays monitor L-DOPA oxidation inhibition at 475 nm, with IC₅₀ calculations .
- DHFR Inhibition : Radioenzyme assays using H-labeled dihydrofolate measure enzymatic activity reduction .
- Structural Analysis : Co-crystallization or docking studies (e.g., AutoDock Vina) identify key interactions (e.g., hydrogen bonding with active-site residues) .
Advanced: How do structural modifications impact the antiproliferative activity of this compound analogs?
Methodological Answer:
- Substituent Effects : Bulky groups (e.g., phenyl at C-2) enhance cytotoxicity by disrupting DNA replication (e.g., IC₅₀ values <10 μM in MCF-7 cells) .
- Ring Saturation : Tetrahydrobenzo-fused derivatives improve solubility and bioavailability, critical for in vivo efficacy .
- Mechanistic Studies : Flow cytometry (cell cycle arrest) and Western blotting (apoptosis markers) validate mode of action.
Advanced: What are best practices for resolving low yields in one-pot syntheses of fused pyrimidinones?
Methodological Answer:
- Reagent Optimization : Use excess formamide or DMF-DMA to drive cyclization .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or iodine may accelerate intramolecular reactions .
- Workup Adjustments : Precipitation in cold ethanol or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Advanced: How can molecular docking guide the design of this compound-based enzyme inhibitors?
Methodological Answer:
- Target Preparation : Retrieve protein structures (e.g., PDB ID 2Y9X for tyrosinase) and prepare with protonation states .
- Ligand Docking : Use Glide or GOLD to generate binding poses, prioritizing hydrogen bonds with catalytic residues (e.g., His263 in tyrosinase) .
- Free Energy Calculations : MM-GBSA refines binding affinity predictions to prioritize synthesis candidates .
Advanced: How to analyze conflicting SAR data across different biological targets?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ trends across targets (e.g., mPGES-1 vs. DHFR) to identify scaffold flexibility .
- Pharmacophore Modeling : Highlight common features (e.g., hydrogen bond acceptors) for multi-target activity .
- Selectivity Index : Calculate ratios (e.g., IC₅₀_target/IC₅₀_off-target) to prioritize derivatives with narrow target profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
